![molecular formula C10H10O4 B096903 (2,3-Dihidro-benzo[1,4]dioxin-6-il)-ácido acético CAS No. 17253-11-1](/img/structure/B96903.png)

(2,3-Dihidro-benzo[1,4]dioxin-6-il)-ácido acético

Descripción general

Descripción

The provided papers do not directly discuss 1,4-Benzodioxan-6-ylacetic acid, but they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The papers focus on various derivatives of 1,4-benzodiazepines, which are a class of psychoactive compounds with anxiolytic and antidepressant properties. These compounds are synthesized and evaluated for their potential central nervous system (CNS) activities, including their ability to interact with central benzodiazepine receptors (CBR) and their efficacy in animal models of anxiety .

Synthesis Analysis

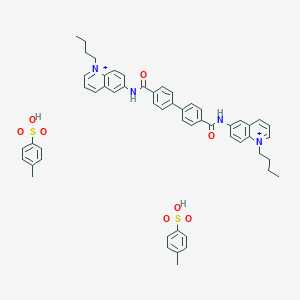

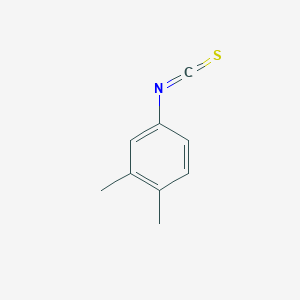

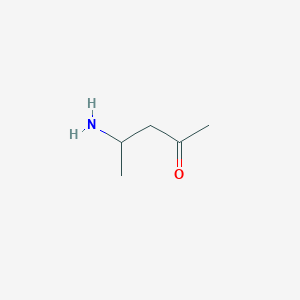

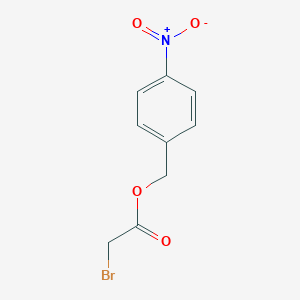

The synthesis of related compounds involves the preparation of 1,4-benzodiazepine derivatives with various substituents that can independently influence anxiolytic and antidepressant activities. For instance, 1-(aminoalkyl)-6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines are synthesized and their activity is modulated by substituent selection . Additionally, the synthesis of 1,4-benzodiazepine N-nitrosoamidines serves as intermediates for creating tricyclic benzodiazepines, providing alternative routes to well-known compounds such as alprazolam and triazolam .

Molecular Structure Analysis

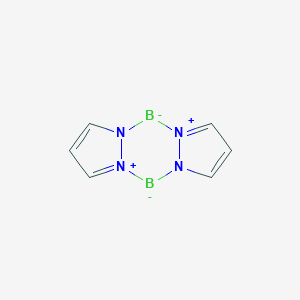

The molecular structure of these compounds is crucial for their interaction with the CBR. For example, the partial agonist activity of certain compounds is attributed to specific substituents, such as the 3'-nitro group, which can form hydrogen bonds with key amino acids in the receptor, as suggested by docking results using a homology model of the GABA A receptor . This interaction is essential for the pharmacological profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of N-nitrosoamidine scaffolds with various nucleophiles, followed by acid-catalyzed cyclization to yield triazolo and imidazobenzodiazepines . These reactions are critical for the formation of the desired tricyclic structures that are characteristic of certain benzodiazepines.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using techniques such as high-performance liquid chromatography (HPLC). For instance, a sensitive and selective HPLC assay was developed for the determination of 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]-[1,4]benzodiazepine-3-carboxamide and its metabolite in plasma, demonstrating the assay's utility in pharmacokinetic studies . The assay's sensitivity and recovery rates are indicative of the compounds' behavior in biological systems.

Aplicaciones Científicas De Investigación

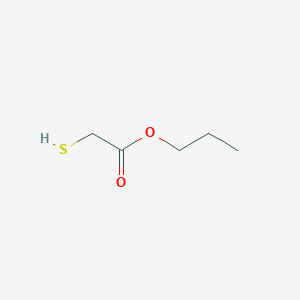

Agentes antibacterianos

El compuesto se ha utilizado en la síntesis de N-Sustituidos (2,3-Dihidro-1,4-Benzodioxin-6-YL)Benzenosulfonamida Derivados que han demostrado ser potentes agentes antibacterianos . Estos derivados se sintetizaron haciendo reaccionar 2,3-dihidro-1,4-benzodioxin-6-amina con cloruro de bencenosulfonilo .

Inhibidores enzimáticos

Los mismos derivados mencionados anteriormente también han mostrado una actividad inhibitoria moderada contra la enzima lipooxigenasa . Esta enzima juega un papel clave en el metabolismo de los ácidos grasos y su conversión en mediadores lipídicos bioactivos.

Inhibidores de proteasas

Las sulfonamidas, que pueden sintetizarse a partir de este compuesto, se sabe que son inhibidores de las proteasas . Las proteasas son enzimas que descomponen proteínas y péptidos, e inhibirlas puede tener varias aplicaciones terapéuticas.

Inhibidores de la anhidrasa carbónica

Las sulfonamidas también son inhibidores de la anhidrasa carbónica , una enzima que juega un papel crucial en el mantenimiento del pH y el equilibrio de fluidos en el cuerpo. Inhibir esta enzima puede ser útil para tratar afecciones como el glaucoma, la epilepsia y la osteoporosis .

Propiedades anticancerígenas

Se ha encontrado que algunos derivados de sulfonamida exhiben propiedades anticancerígenas . Logran este efecto al alterar el ciclo celular en la fase G1 y al actuar como inhibidores de la desacetilasa de histonas (HDAC), deteniendo así el crecimiento de las células tumorales .

Síntesis orgánica

Las sulfonamidas también pueden usarse en reacciones de síntesis orgánica para producir dendrímeros . Los dendrímeros son macromoléculas altamente ramificadas, con forma de estrella, con dimensiones a nanoescala.

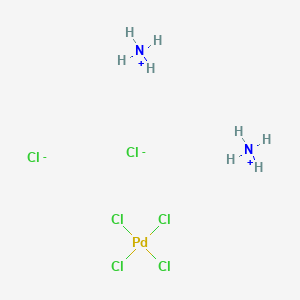

Ligandos para catalizadores

Las sulfonamidas pueden actuar como ligandos para catalizadores de reacciones asimétricas <svg class="icon" height="16" p-id="

Safety and Hazards

Mecanismo De Acción

Target of Action

Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .

Mode of Action

It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Pharmacokinetics

The compound dalosirvat, which has a similar structure, is under investigation in clinical trials

Result of Action

Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.

Propiedades

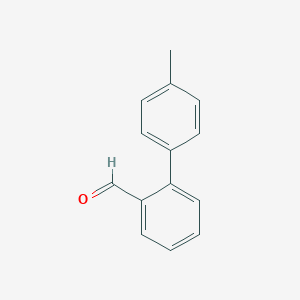

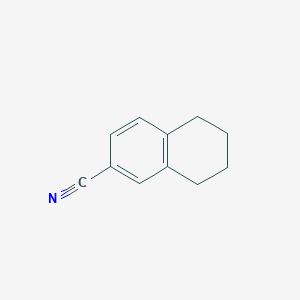

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRNERFWPQRVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169343 | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17253-11-1 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxan-6-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.